

ABL-L supplier and purchasing information for research

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Compound of Interest

Compound Name: ABL-L

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Application Notes and Protocols for ABL1 Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the ABL1 proto-oncogene, a non-receptor tyrosine kinase central to various cellular processes. Dysregulation of ABL1 activity is implicated in several cancers, most notably Chronic Myeloid Leukemia (CML), making it a critical target for therapeutic development. This document outlines suppliers for recombinant ABL1 protein, its signaling pathways, and detailed protocols for in vitro and cellular assays to facilitate research in this area.

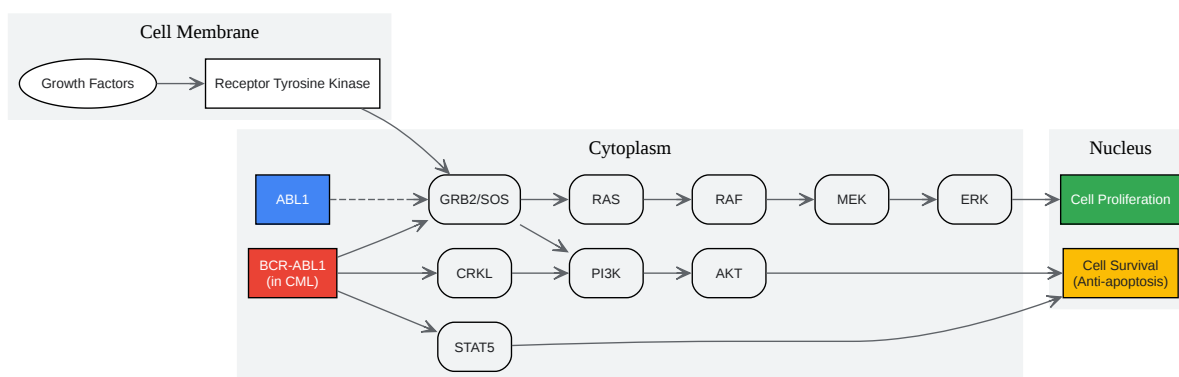
ABL1: Function and Signaling Pathway

The ABL1 gene encodes a protein tyrosine kinase involved in a multitude of cellular processes, including cell division, adhesion, differentiation, and response to cellular stress.[1] The activity of the ABL1 protein is tightly regulated, and its deregulation can lead to oncogenic transformation.[1] A well-known example is the t(9;22) translocation, which results in the BCR-ABL1 fusion gene, a hallmark of CML.[2] This fusion protein exhibits constitutively active kinase activity, driving uncontrolled cell proliferation and survival.

The ABL1 kinase, and its oncogenic fusion protein BCR-ABL1, activate several downstream signaling pathways critical for cell growth and survival. These include the RAS/MAPK pathway,

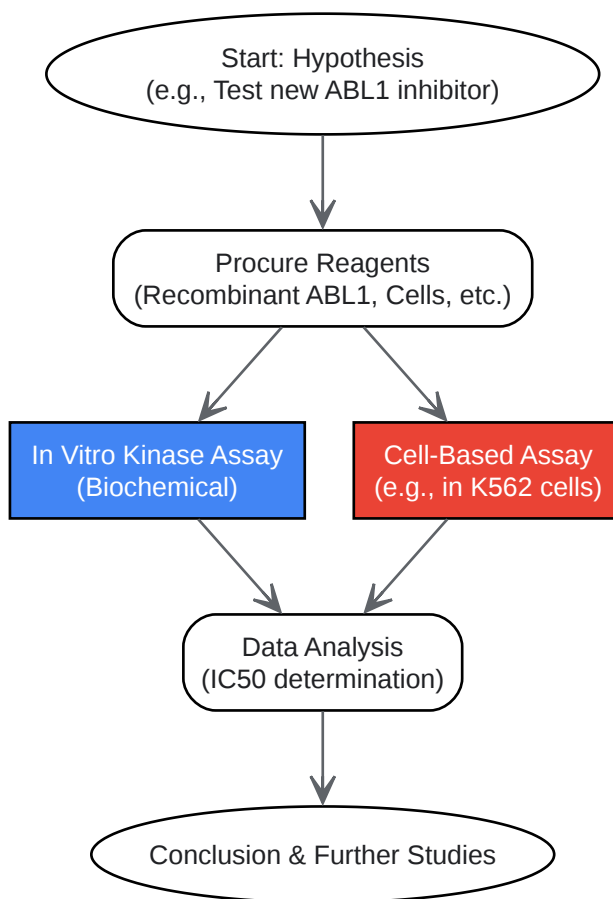
which promotes proliferation, and the PI3K/AKT pathway, which inhibits apoptosis and promotes cell survival. Additionally, ABL1 can influence the JAK/STAT pathway and cytoskeletal dynamics.

Below are diagrams illustrating the ABL1 signaling pathway and a general experimental workflow for studying ABL1 kinase activity.



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Diagram 1: ABL1 and BCR-ABL1 Signaling Pathways



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Diagram 2: General Experimental Workflow for ABL1 Inhibitor Screening

Supplier and Purchasing Information for Recombinant ABL1

For researchers requiring purified ABL1 protein for in vitro studies, several suppliers offer recombinant human ABL1. The table below summarizes key information from various vendors. It is advisable to consult the supplier's datasheet for lot-specific details.

| Supplier | Product Name | Catalog Number (Example) | Purity | Expression System | Tag | Size |
|--------------------------------|---|--------------------------|---------------|--|---------|--------------------|
| MyBioSource | Recombinant Human Tyrosine-kinase ABL1 | MBS962381 | >90% (Varies) | E. Coli, Yeast, Baculovirus, or Mammalian Cell | Varies | Varies |
| Fisher Scientific (Invitrogen) | Human ABL1, His Tag Recombinant Protein | A32791 | >80% (Varies) | Insect cells | His-tag | 10 µg |
| Astor Scientific | Recombinant Human ABL1 / JTK7 / p150 Protein | Custom | >90% | Baculovirus-Insect Cells | N-GST | Custom |
| BPS Bioscience | Abl Kinase, His-tag Recombinant | 40411 | >85% | Baculovirus | His-tag | 10 µg |
| Cusabio | Recombinant Human Tyrosine-kinase ABL1, partial | CSB-RP043554h | >90% | E.coli | GST-tag | 20 µg, 100 µg, 1mg |
| Cell Signaling | Abl1 Kinase | 7904 | >90% | Baculovirus | GST-tag | 10 µg |

Technology

Experimental Protocols

In Vitro ABL1 Kinase Activity Assay (Luminescent)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.[1] It measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

- Recombinant ABL1 kinase
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Substrate peptide (e.g., Abltide)
- ATP
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Test compounds (inhibitors)
- 384-well white plates

Procedure:

- Reagent Preparation:
 - Dilute ABL1 kinase, substrate peptide, and ATP to desired concentrations in Kinase Buffer.
 - Prepare serial dilutions of the test compound. A DMSO control should be included.
- Kinase Reaction:
 - To the wells of a 384-well plate, add 1 µl of the test compound or DMSO control.

- Add 2 μ l of ABL1 kinase solution.
- Add 2 μ l of ATP/substrate mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ l of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 10 μ l of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:
 - Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus the kinase activity.

Cell-Based BCR-ABL1 Phosphorylation Assay

This protocol provides a general framework for measuring the activity of endogenous BCR-ABL1 in a cellular context, for example, using the K562 human CML cell line.[\[3\]](#)[\[4\]](#)

Materials:

- K562 cells (or other BCR-ABL1 positive cell line)
- Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (inhibitors)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Phosphate-Buffered Saline (PBS), ice-cold

- Antibodies for ELISA or Western Blot (e.g., anti-phospho-BCR-ABL (pY177) and total ABL1 antibody)

- 96-well plates

Procedure:

- Cell Culture and Treatment:
 - Seed K562 cells in a 96-well plate at a density of approximately 10,000 cells per well.
 - Treat the cells with various concentrations of the test compound or DMSO as a control.
 - Incubate for the desired time (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.
- Cell Lysis:
 - After incubation, pellet the cells by centrifugation.
 - Wash the cells once with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 20-30 minutes with occasional vortexing.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Quantification of BCR-ABL1 Phosphorylation:
 - The level of phosphorylated BCR-ABL1 in the cell lysates can be quantified using various methods, such as a sandwich ELISA or Western blotting.
 - For ELISA: Use a capture antibody specific for total ABL1 and a detection antibody specific for phosphorylated BCR-ABL1.
 - For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated BCR-ABL1 and total ABL1 (as a loading control).

- Data Analysis:
 - Determine the ratio of phosphorylated BCR-ABL1 to total BCR-ABL1 for each treatment condition.
 - Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

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